molecular formula C15H20INO2 B13673922 1-Boc-3-(4-iodophenyl)pyrrolidine

1-Boc-3-(4-iodophenyl)pyrrolidine

Cat. No.: B13673922
M. Wt: 373.23 g/mol
InChI Key: GWKPVENAQZFUPZ-UHFFFAOYSA-N
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Description

1-Boc-3-(4-iodophenyl)pyrrolidine is a chemical compound with the molecular formula C15H20INO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group and an iodophenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

1-Boc-3-(4-iodophenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(4-iodophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired Boc-protected product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Boc-3-(4-iodophenyl)pyrrolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolidine derivatives, while deprotection yields the corresponding free amine.

Scientific Research Applications

1-Boc-3-(4-iodophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Boc-3-(4-iodophenyl)pyrrolidine exerts its effects depends on the specific context in which it is used. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the Boc protecting group can influence the compound’s solubility and stability, affecting its overall pharmacokinetic properties .

Comparison with Similar Compounds

1-Boc-3-(4-iodophenyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific types of chemical reactions and influence the compound’s overall reactivity and biological activity.

Properties

Molecular Formula

C15H20INO2

Molecular Weight

373.23 g/mol

IUPAC Name

tert-butyl 3-(4-iodophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20INO2/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3

InChI Key

GWKPVENAQZFUPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)I

Origin of Product

United States

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